Product packaging for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde(Cat. No.:CAS No. 1185112-08-6)

3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2611406
CAS No.: 1185112-08-6
M. Wt: 174.56
InChI Key: WYROLXIYXHKNTO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derivative that serves as a versatile building block in organic and medicinal chemistry research. As a key synthetic intermediate, its high utility stems from the presence of three distinct functional groups—aldehyde, hydroxy, and halogens—which allow for a wide range of chemical transformations and molecular diversification . This compound is of significant interest in the development of novel antibacterial agents, with studies on similar halogenated salicylaldehydes demonstrating potent characteristics . The molecular structure facilitates intramolecular hydrogen bonding, which can influence its reactivity and physical properties . Researchers utilize this chemical in synthesizing complex heterocyclic compounds and active pharmaceutical ingredients (APIs), including applications in the development of antiseptics and pesticides, as seen in the use of related benzaldehyde derivatives . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO2 B2611406 3-Chloro-6-fluoro-2-hydroxybenzaldehyde CAS No. 1185112-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROLXIYXHKNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Chemistry and Mechanistic Investigations of 3 Chloro 6 Fluoro 2 Hydroxybenzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity, susceptible to oxidation, reduction, and condensation reactions. Its electrophilic carbonyl carbon readily undergoes nucleophilic attack, initiating a variety of molecular transformations.

The oxidation of the aldehyde moiety in 3-Chloro-6-fluoro-2-hydroxybenzaldehyde to the corresponding carboxylic acid, 3-chloro-6-fluoro-2-hydroxybenzoic acid, can be achieved using a range of oxidizing agents. organic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder options like hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.net The general mechanism involves the hydration of the aldehyde to form a geminal diol, which is then oxidized to the carboxylic acid.

However, the presence of the ortho-hydroxyl group introduces an alternative reaction pathway known as the Dakin oxidation. wikipedia.org When treated with hydrogen peroxide in a basic solution, ortho-hydroxybenzaldehydes can undergo oxidation of the carbonyl group and subsequent rearrangement to form a catechol derivative. researchgate.netwikipedia.org The reaction begins with the nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl carbon. wikipedia.org This is followed by an aryl group migration and elimination of hydroxide, ultimately yielding a dihydric phenol (B47542) after hydrolysis, rather than the expected carboxylic acid. researchgate.netwikipedia.org The choice of reaction conditions is therefore critical in directing the oxidation towards the desired carboxylic acid product and avoiding the competing Dakin pathway.

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-chloro-6-fluoro-2-hydroxyphenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this purpose, effectively reducing the aldehyde without affecting the aromatic ring or other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they require anhydrous conditions.

Furthermore, the aldehyde functionality serves as a key precursor for the synthesis of amines via reductive amination. This process involves an initial condensation reaction between this compound and a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ to the corresponding amine. This two-step, one-pot reaction is a versatile method for C-N bond formation, allowing for the introduction of a wide variety of amino substituents. nih.gov

Transformation Functional Group Targeted Typical Reagents Product
OxidationAldehydeKMnO₄, CrO₃, H₂O₂3-Chloro-6-fluoro-2-hydroxybenzoic acid
Dakin OxidationAldehyde & PhenolH₂O₂ in baseCatechol derivative
ReductionAldehydeNaBH₄, LiAlH₄(3-chloro-6-fluoro-2-hydroxyphenyl)methanol
Reductive AminationAldehydePrimary/secondary amine, reducing agent (e.g., NaBH₃CN)Substituted amine

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov These compounds are defined by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). nih.govjmchemsci.com The reaction of this compound with a primary amine proceeds via a nucleophilic addition mechanism. jmchemsci.com The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine. jmchemsci.com This intermediate is unstable and subsequently undergoes dehydration, typically catalyzed by a trace amount of acid, to eliminate a water molecule and form the stable imine product. jmchemsci.com

Schiff bases derived from salicylaldehydes, such as this compound, are of significant interest because the ortho-hydroxyl group can participate in the formation of stable metal complexes, making them valuable ligands in coordination chemistry. science.govossila.com The synthesis is generally straightforward, often involving refluxing equimolar amounts of the aldehyde and the chosen amine in a suitable solvent like ethanol (B145695). researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key center of reactivity, capable of undergoing esterification and etherification, and playing a crucial role in directing the molecule's non-covalent interactions through hydrogen bonding.

The hydroxyl group of this compound can be converted into an ester through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. This esterification reaction typically requires a catalyst, such as a strong acid or a base like pyridine, to facilitate the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent.

Alternatively, the hydroxyl group can be transformed into an ether via etherification. A classic method for this is the Williamson ether synthesis, which involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether. The choice of base and reaction conditions is important to ensure efficient conversion.

The molecular structure of this compound is significantly influenced by hydrogen bonding. Like other ortho-hydroxybenzaldehydes, it exhibits a strong intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent aldehyde group. nih.govnih.govacs.org This interaction forms a stable six-membered pseudo-ring and is a type of resonance-assisted hydrogen bond (RAHB), which enhances molecular stability. nih.govnih.gov Crystallographic studies of a closely related compound, 3-chloro-5-fluorosalicylaldehyde, have characterized this O—H⋯O intramolecular bond, revealing a specific bond distance that confirms its strength. nih.gov This internal hydrogen bond also influences the chemical properties of both functional groups, for instance by increasing the electrophilicity of the carbonyl carbon. wikipedia.org

Interaction Type Participating Groups Description Significance
Intramolecular H-BondPhenolic -OH and Aldehyde C=OStrong hydrogen bond forming a stable six-membered pseudo-ring. nih.govnih.govEnhances molecular stability and influences chemical reactivity. wikipedia.orgnih.gov
Intermolecular H-BondC-H and O/F atomsWeaker interactions between neighboring molecules (C—H⋯O, C—H⋯F). nih.govDictates crystal packing and solid-state structure. nih.gov
π-stackingAromatic RingsOffset face-to-face interactions between aromatic rings of adjacent molecules. nih.govContributes to the overall stability of the crystal lattice. nih.gov

Halogen-Directed Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the chlorine and fluorine substituents. These halogens, along with the hydroxyl and aldehyde groups, create a nuanced electronic environment that directs the outcomes of nucleophilic, electrophilic, and cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. In this compound, the aldehyde group (-CHO) acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the aldehyde. Both the chlorine and fluorine atoms are positioned ortho to the aldehyde, making them potential leaving groups in an SNAr reaction.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the halide ion is eliminated, restoring the aromaticity of the ring.

A critical aspect of the SNAr reaction on this substrate is the competition between chlorine and fluorine as leaving groups. Contrary to the trend observed in SN1 and SN2 reactions, fluoride (B91410) is often a better leaving group than chloride in SNAr reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and susceptible to attack. youtube.com Therefore, in a competitive scenario, nucleophilic displacement of the fluoride at position C-6 is generally favored over the chloride at position C-3.

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects

Electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the four substituents. These effects determine the position at which an incoming electrophile will attack the ring. The directing influence of each group is summarized below.

SubstituentPositionElectronic EffectDirecting Effect
-OH C-2Activating (Resonance)ortho, para
-CHO C-1Deactivating (Inductive & Resonance)meta
-Cl C-3Deactivating (Inductive)ortho, para
-F C-6Deactivating (Inductive)ortho, para

The regiochemical outcome of an EAS reaction is a result of the interplay between these competing effects. The hydroxyl group is the most powerful activating group and a strong ortho, para-director. The aldehyde group is a deactivator and a meta-director. The halogen atoms are deactivators but are also ortho, para-directors.

Considering the positions on the ring:

C-4: This position is ortho to the chloro group and meta to both the hydroxyl and aldehyde groups.

C-5: This position is para to the hydroxyl group, meta to the aldehyde group, and meta to the chloro group.

The powerful para-directing effect of the activating hydroxyl group is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the C-5 position , which is para to the -OH group and favorably meta to the deactivating aldehyde group.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for forming new carbon-carbon bonds using aryl halides as substrates. wikipedia.orglibretexts.orgorganic-chemistry.org this compound offers two potential reaction sites: the C-Cl bond and the C-F bond.

In general, the reactivity of aryl halides in these catalytic cycles follows the trend I > Br > Cl >> F. This trend is related to the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle of reactions like the Suzuki coupling. libretexts.org The C-F bond is significantly stronger and generally requires more specialized and highly active catalyst systems to participate in cross-coupling. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. For this compound, the reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would be expected to selectively form a C-C bond at the C-3 position, replacing the chlorine atom.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Cl bond means that the Heck reaction would preferentially occur at the C-3 position, yielding a 3-alkenyl-6-fluoro-2-hydroxybenzaldehyde derivative.

Mechanistic Elucidation of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from studies of analogous compounds and general principles of reaction mechanisms.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding reaction mechanisms, including determining the rate-determining step and the influence of substituents on reaction rates. For the SNAr reaction of this compound with a nucleophile, a kinetic study would likely reveal a second-order rate law, first order in the benzaldehyde (B42025) derivative and first order in the nucleophile.

Rate = k[C₇H₄ClFO₂][Nucleophile]

This is consistent with the bimolecular nature of the rate-determining step: the attack of the nucleophile on the aromatic ring. Kinetic studies on the alkali cleavage of related 2,6-dihalobenzaldehydes have been performed, providing a framework for how such an investigation could be approached. wikipedia.org Comparing the rate constants for the displacement of fluoride versus chloride under identical conditions would provide quantitative evidence for the preferential reactivity at the C-6 position.

Identification of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanism. In the context of the SNAr reaction of this compound, the key intermediate is the Meisenheimer complex.

For an attack at the C-6 position by a nucleophile (Nu⁻), the resulting Meisenheimer complex would be stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom of the aldehyde group. The structure of this intermediate would feature an sp³-hybridized carbon at C-6, temporarily breaking the ring's aromaticity. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to detect this transient species, especially at low temperatures, providing direct evidence for the addition-elimination mechanism.

Derivatization Strategies and Complex Molecular Scaffolds from 3 Chloro 6 Fluoro 2 Hydroxybenzaldehyde

Synthesis of Ligands for Coordination Chemistry

The presence of a salicylaldehyde-like core in 3-chloro-6-fluoro-2-hydroxybenzaldehyde makes it an excellent starting material for the synthesis of various ligands, particularly for transition metal coordination. The hydroxyl and aldehyde groups provide ideal sites for chelation.

Design and Synthesis of Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation reaction of an aldehyde with a primary amine. In the case of this compound, the reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) group. jmchemsci.comjmchemsci.com The adjacent hydroxyl group can remain, allowing the Schiff base to act as a bidentate or polydentate ligand.

The general synthetic route involves refluxing equimolar amounts of this compound and a suitable primary amine in a solvent such as ethanol (B145695) or methanol. jmchemsci.comsemanticscholar.org The choice of amine dictates the denticity and steric/electronic properties of the resulting ligand. For example, using simple alkyl or aryl amines will produce bidentate ligands, while diamines like ethylenediamine (B42938) can lead to the formation of tetradentate salen-type ligands. ossila.com

Table 1: Examples of Primary Amines for Schiff Base Synthesis

Amine ClassExampleResulting Ligand Type
AlkylaminesEthylamineBidentate
ArylaminesAnilineBidentate
DiaminesEthylenediamineTetradentate (Salen-type)
Amino AcidsGlycineTridentate

The resulting Schiff base ligands often feature an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen, which influences their conformational preferences and coordination behavior. mdpi.com

Complexation with Transition Metal Ions

Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions. The deprotonated hydroxyl group and the imine nitrogen atom act as coordination sites. The general procedure for complexation involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. mdpi.comscience.gov

The stoichiometry of the resulting metal complexes, typically in a 1:2 (metal:ligand) ratio for bidentate ligands, leads to the formation of stable octahedral or square planar geometries, depending on the coordination number and the nature of the metal ion. researchgate.netijcrt.org The presence of the chloro and fluoro substituents on the aromatic ring can influence the electronic properties of the metal center through inductive effects, potentially modulating the catalytic activity or photophysical properties of the complex.

Table 2: Potential Transition Metal Complexes and Their Geometries

Metal IonTypical GeometryPotential Application
Co(II), Ni(II)OctahedralCatalysis, Magnetic Materials
Cu(II)Square Planar/Distorted OctahedralBiological mimics, Sensors
Zn(II)Tetrahedral/OctahedralLuminescent materials
Fe(III)OctahedralBioinorganic chemistry
Ru(III)OctahedralCatalysis

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for characterizing these complexes. A shift in the C=N stretching frequency in the IR spectrum upon complexation is a key indicator of coordination. mdpi.com

Construction of Fused and Bicyclic Heterocyclic Systems

The reactivity of the functional groups in this compound allows for its use as a building block in the synthesis of more complex heterocyclic structures through cyclization and annulation reactions.

Annulation and Cyclization Reactions (e.g., Isoflavanone (B1217009) Synthesis)

Analogous to related fluorinated hydroxybenzaldehydes, this compound is a potential precursor for the synthesis of fluorinated and chlorinated isoflavanones. ossila.com Isoflavanones are a class of flavonoids with various biological activities. A common synthetic strategy involves a gold(I)-catalyzed annulation reaction between the hydroxybenzaldehyde and a suitable alkyne. ossila.com This reaction constructs the chromanone core of the isoflavanone skeleton. The presence of the halogen atoms can be exploited to further functionalize the resulting heterocyclic system or to modulate its biological properties.

Incorporation into Diverse Heterocyclic Frameworks

The aldehyde functionality of this compound allows for its incorporation into a wide range of heterocyclic frameworks through various condensation and cyclization reactions. For instance, it can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form coumarin (B35378) derivatives. Additionally, reactions with hydrazines or hydroxylamines can lead to the formation of pyrazole (B372694) or isoxazole-containing scaffolds, respectively. The specific reaction conditions and the choice of the reaction partner determine the final heterocyclic system.

Precursors for Advanced Material Science Scaffolds

The electronic properties imparted by the halogen substituents make this compound an interesting starting material for the synthesis of advanced materials. For instance, related fluorinated salicylaldehydes are used to prepare semiconducting acenes. ossila.com The introduction of both chlorine and fluorine atoms onto the aromatic ring can significantly influence the solid-state packing and electronic energy levels of the resulting materials, which is crucial for applications in organic electronics. The ability to form stable metal complexes, as discussed earlier, also opens up possibilities for creating functional metallopolymers or metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.

Synthesis of Semiconducting Acenes and Related Chromophores

While direct studies on the utilization of this compound for the synthesis of semiconducting acenes are not extensively documented, the chemistry of analogous compounds provides strong evidence for its potential in this area. For instance, the related compound 3-fluoro-2-hydroxybenzaldehyde is a known precursor for the preparation of semiconducting acenes. ossila.com Acenes are a class of polycyclic aromatic hydrocarbons with a linear arrangement of fused benzene (B151609) rings, which are of significant interest for their applications in organic electronics.

The synthetic pathway to acenes often involves the construction of larger aromatic systems through condensation and cyclization reactions. The aldehyde and hydroxyl groups on the this compound ring are amenable to such transformations. The presence of the chloro and fluoro substituents can be strategically employed to modulate the electronic properties, such as the HOMO/LUMO energy levels, of the resulting acene derivatives. This fine-tuning is crucial for optimizing their performance as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The derivatization of this compound could thus lead to novel acene-based chromophores with tailored optoelectronic characteristics.

Building Blocks for Polymeric and Supramolecular Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymeric and supramolecular materials. The aldehyde and hydroxyl groups can participate in various polymerization reactions, such as polycondensation, to form linear or cross-linked polymers. The halogen substituents would be expected to impart specific properties to the resulting polymers, including thermal stability, flame retardancy, and modified solubility.

In the realm of supramolecular chemistry, this compound can be derivatized to create building blocks for self-assembling systems. For example, conversion of the aldehyde to an imine through condensation with a primary amine yields Schiff base ligands. These ligands can then be coordinated to metal centers to form metallo-supramolecular architectures with diverse topologies and functions. The halogen atoms can further direct the self-assembly process through non-covalent interactions, as will be discussed in the following section.

Supramolecular Assemblies and Crystal Engineering

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. The functional groups present in this compound and its derivatives provide a rich platform for the design and engineering of crystalline materials with desired structures and properties.

Self-Assembly through Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. While the crystal structure of this compound itself is not detailed in the available literature, a comprehensive study of its isomer, 3-chloro-5-fluorosalicylaldehyde, offers valuable insights into the expected intermolecular interactions. nih.gov

Investigation of π-Stacking and Halogen Bonding

Aromatic molecules, such as this compound, have a propensity to engage in π-π stacking interactions, where the electron-rich π-systems of adjacent rings overlap. In the case of 3-chloro-5-fluorosalicylaldehyde, offset face-to-face π-stacking is a prominent feature of its crystal structure, leading to the formation of one-dimensional chains. nih.gov The key parameters for these interactions are detailed in the table below.

Table 1: π-Stacking Parameters for 3-chloro-5-fluorosalicylaldehyde
ParameterValue (Å)
Ring Centroid-to-Centroid Distance3.7154 (3)
Centroid-to-Plane Distance3.3989 (8)
Ring-Offset Slippage1.501 (2)

Given the structural similarities, it is reasonable to anticipate that this compound would also exhibit significant π-stacking interactions in its solid-state assembly.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another important factor in the crystal engineering of halogenated compounds. The chlorine and fluorine atoms in this compound can potentially act as halogen bond donors, interacting with Lewis bases such as the oxygen atoms of the hydroxyl and aldehyde groups. While not explicitly detailed for this specific molecule, the presence of these halogens provides a valuable tool for directing intermolecular assembly and constructing robust supramolecular architectures. The investigation of both π-stacking and halogen bonding is therefore essential for understanding and controlling the solid-state properties of materials derived from this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. For 3-Chloro-6-fluoro-2-hydroxybenzaldehyde, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with two-dimensional techniques, offers a comprehensive structural picture.

¹⁹F NMR for Elucidating Fluorine Environments and Coupling

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. wikipedia.org The chemical shift of the fluorine atom in this compound is significantly influenced by the electronic effects of the adjacent hydroxyl, chloro, and aldehyde groups.

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this fluorine is anticipated to be in the typical range for aryl fluorides. For instance, the chemical shift for 2-fluorobenzaldehyde (B47322) is reported, and while the exact value for our compound of interest will differ due to the additional substituents, this provides a foundational reference point. spectrabase.com The electron-donating hydroxyl group and the electron-withdrawing chloro and aldehyde groups will collectively influence the shielding of the fluorine nucleus.

Furthermore, the fluorine atom will exhibit coupling with the neighboring aromatic protons. This spin-spin coupling, observable in both the ¹⁹F and ¹H NMR spectra, is transmitted through the bonding network and provides crucial information about the proximity of these nuclei. The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei.

Expected ¹⁹F NMR Data for this compound:

ParameterExpected Value
Chemical Shift (δ)Specific value dependent on solvent and reference, but within the range of fluorobenzaldehydes.
MultiplicityDoublet of doublets (dd) due to coupling with H-4 and H-5.
Coupling Constants (J)³J(F-H) and ⁴J(F-H) in the range of a few Hz.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide the backbone of the structural analysis for organic molecules.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to display distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons.

Aldehyde Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. spcmc.ac.in

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It is often observed as a broad singlet. In the case of 2-hydroxybenzaldehydes, intramolecular hydrogen bonding with the adjacent aldehyde group can shift this resonance significantly downfield, potentially above δ 10 ppm. spcmc.ac.in

Aromatic Protons: The two aromatic protons at the C-4 and C-5 positions will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the combined electronic effects of all the substituents on the aromatic ring.

¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be spread over a range, influenced by the nature of the attached substituent. The carbon bearing the fluorine (C-6) will show a large one-bond C-F coupling constant, which is a characteristic feature. The carbons attached to the electron-withdrawing chlorine (C-3) and the electron-donating hydroxyl group (C-2) will also have their chemical shifts significantly affected.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs):

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CHO~9.8-10.2 (s)~190-195
-OH>10 (br s)-
C1-~120-125
C2-OH-~155-160
C3-Cl-~125-130
C4-H~7.0-7.5 (d)~115-120
C5-H~7.5-8.0 (dd)~130-135
C6-F-~150-155 (d, ¹JCF)

Note: These are predicted ranges based on data from related compounds such as 3-chloro-2-hydroxybenzaldehyde (B16314) and various fluorobenzaldehydes. Actual values may vary. nih.govrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between them. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the aromatic protons at C-4 and C-5, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. columbia.edu An HSQC spectrum would definitively assign the proton signals at C-4 and C-5 to their respective carbon atoms. It would also show a correlation between the aldehyde proton and the carbonyl carbon.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Group Vibrations

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the various functional groups present.

O-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. Intramolecular hydrogen bonding with the aldehyde oxygen can also influence the position and shape of this band.

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The aldehydic C-H stretching vibration is characterized by two weak bands around 2750 cm⁻¹ and 2850 cm⁻¹, with the former being particularly diagnostic for aldehydes. libretexts.orgyoutube.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde group is expected in the range of 1680-1700 cm⁻¹. The position of this band is influenced by the electronic effects of the substituents on the aromatic ring; conjugation and the presence of the ortho-hydroxyl group tend to lower the frequency. libretexts.org

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1300 cm⁻¹ range.

C-F and C-Cl Stretching: The carbon-fluorine stretching vibration is typically observed as a strong band in the 1100-1250 cm⁻¹ region. The carbon-chlorine stretching vibration appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range. spectroscopyonline.com

Characteristic FT-IR Absorption Bands for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch3200-3400Broad, Medium-Strong
Aromatic C-H Stretch3000-3100Weak-Medium
Aldehydic C-H Stretch~2850, ~2750Weak
C=O Stretch1680-1700Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-O Stretch1200-1300Medium-Strong
C-F Stretch1100-1250Strong
C-Cl Stretch600-800Medium-Strong

Raman Spectroscopy: Aromatic Ring Modes and Substituent Effects

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for characterizing the aromatic ring vibrations and the effects of the substituents.

Aromatic Ring Modes: The in-plane and out-of-plane vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. The frequencies of these modes are sensitive to the mass and electronic properties of the substituents. The presence of chloro, fluoro, hydroxyl, and aldehyde groups will lead to characteristic shifts in these ring modes compared to unsubstituted benzene.

C=O Stretching: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, though often with weaker intensity. Studies on benzaldehyde (B42025) have shown that hydrogen bond formation can lead to a decrease in the C=O frequency. ias.ac.in

C-C Stretching: The C-C stretching vibration within the ring and the C-C bond connecting the aldehyde group to the ring will also be Raman active. The frequency of the aldehydic C-C bond can be sensitive to electronic effects, with an enhancement sometimes observed concurrently with a decrease in the C=O frequency. ias.ac.in

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are employed to generate ions for mass analysis.

For this compound (C₇H₄ClFO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

ElementIsotopic Mass (Da)
Carbon (¹²C)12.000000
Hydrogen (¹H)1.007825
Chlorine (³⁵Cl)34.968853
Fluorine (¹⁹F)18.998403
Oxygen (¹⁶O)15.994915

Calculated Monoisotopic Mass: 173.9884 Da

In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively. In EI-MS, the molecular ion [M]⁺˙ is formed. HRMS instruments can measure these masses with high precision (typically within 5 ppm), allowing for the confident confirmation of the elemental formula C₇H₄ClFO₂ and distinguishing it from other potential isomers or compounds with the same nominal mass.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment the molecular ion and elucidate its structure. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation is dictated by the relative stability of the resulting ions and neutral losses.

Common fragmentation pathways for substituted benzaldehydes often involve:

Loss of the Aldehyde Group: A primary fragmentation step is often the loss of the formyl radical (•CHO) or carbon monoxide (CO).

[M]⁺˙ → [M - CHO]⁺ + •CHO

[M]⁺˙ → [M - CO]⁺˙ + CO

Loss of Halogens: Subsequent fragmentation can involve the loss of chlorine (•Cl) or fluorine (•F) radicals from the aromatic ring.

Ring Cleavage: At higher collision energies, the aromatic ring itself can undergo fragmentation.

The specific fragmentation pattern of this compound would be characterized by the precise masses of these fragment ions, providing conclusive structural information and confirming the positions of the substituents on the benzaldehyde core.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl substituents.

The aldehyde group (-CHO) and the hydroxyl group (-OH) are expected to be nearly coplanar with the aromatic ring to maximize conjugation and accommodate the intramolecular hydrogen bond. The substituents (Cl and F) would also lie in the plane of the ring. Crystallographic data would provide precise values for key parameters.

BondExpected Length (Å)Bond AngleExpected Angle (°)
C=O~1.22C-C-H (aldehyde)~121
C-O (hydroxyl)~1.35C-C-O (hydroxyl)~120
C-Cl~1.74O-C-C~120
C-F~1.35C-C-Cl~119
C-C (aromatic)~1.39C-C-F~120

These parameters, determined with very high precision from X-ray diffraction data, confirm the molecular connectivity and provide insight into the electronic effects of the various substituents on the aromatic system.

A primary outcome of the X-ray crystallographic analysis of this compound is the direct visualization and characterization of the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. The analysis yields precise geometric parameters that define the strength and nature of this interaction.

Key parameters include:

D-H Distance: The covalent bond length between the donor oxygen and the hydrogen (O-H).

H···A Distance: The length of the hydrogen bond itself, from the hydrogen to the acceptor oxygen (H···O).

D···A Distance: The total distance between the donor and acceptor oxygen atoms (O···O).

D-H···A Angle: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (O-H···O).

For a strong intramolecular hydrogen bond, the H···O distance is expected to be significantly shorter than the sum of the van der Waals radii (~2.7 Å), and the O-H···O angle is typically greater than 100°. The O···O distance in such systems is often found in the range of 2.5 to 2.6 Å. nih.gov This strong hydrogen bond is a critical factor in determining the molecule's conformation, locking the hydroxyl and aldehyde groups into a planar, six-membered ring-like structure, often referred to as a pseudo-ring.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O, C-H···F, F···O, π-Stacking)

The crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (B1585691) reveals a planar molecular conformation, stabilized by a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the formyl oxygen atom, with an O···O distance of 2.6231 (19) Å. nih.gov The solid-state packing of this molecule is orchestrated by a combination of weak intermolecular interactions, which together form a stable three-dimensional network. nih.gov

Molecules of 3-chloro-5-fluoro-2-hydroxybenzaldehyde arrange into one-dimensional chains through offset face-to-face π-stacking interactions. nih.gov These stacks are characterized by a ring centroid-to-centroid distance of 3.7154 (3) Å, a centroid-to-plane distance of 3.3989 (8) Å, and a ring-offset slippage of 1.501 (2) Å. nih.gov

A summary of the key intermolecular interactions in 3-chloro-5-fluoro-2-hydroxybenzaldehyde is presented in the table below.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C-H···OC4—H4A···O20.952.373.254 (2)155
C-H···OC6—H6A···O10.952.553.377 (2)145
O-H···FO1—H1···F0.77 (3)2.47 (3)3.0101 (18)128 (2)
Interaction TypeAtom 1···Atom 2Distance (Å)
F···OO2···F2.880 (2)
π-StackingCentroid···Centroid3.7154 (3)

Polymorphism Studies and Influence on Supramolecular Structures

A thorough review of the existing scientific literature reveals a lack of studies on the polymorphism of this compound and its closely related isomers, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can have a significant impact on the physicochemical properties of a material. Different polymorphs arise from variations in the arrangement and/or conformation of molecules in the crystal lattice, which in turn can be influenced by factors such as solvent of crystallization, temperature, and pressure. These different packing arrangements can lead to variations in intermolecular interactions, which would consequently affect the supramolecular structure. However, to date, no distinct polymorphic forms for this compound or its derivatives have been reported. Therefore, the influence of polymorphism on its supramolecular architecture remains an area for future investigation.

Computational and Theoretical Investigations of 3 Chloro 6 Fluoro 2 Hydroxybenzaldehyde

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These in silico approaches are crucial for determining stable conformations, understanding charge distribution, and interpreting spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms—the one with the lowest energy.

In computational studies of similar compounds, such as 3-Chloro-4-hydroxybenzaldehyde, DFT methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a basis set like 6-31G* are employed to compute the equilibrium structure and energy. researchgate.net Such calculations for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde would involve a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific bonds (e.g., the C-C bond of the aldehyde group or the C-O bond of the hydroxyl group). This process identifies various conformers (rotational isomers).

For substituted benzaldehydes, a key focus is the relative orientation of the aldehyde and hydroxyl groups. For instance, in the study of 3-Chloro-4-hydroxybenzaldehyde, the cis conformation, where the C=O group is oriented towards the hydroxyl group, was found to be the most stable. researchgate.net This stability is often due to the formation of an intramolecular hydrogen bond. A similar stabilizing interaction would be expected in this compound. The accuracy of these predictions is often validated by comparing calculated vibrational frequencies (like C=O and O-H stretching) with experimental data from infrared and Raman spectroscopy. researchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Compound (3-Chloro-4-hydroxybenzaldehyde) researchgate.net

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) Observed Frequency (cm⁻¹)
Aldehydic C-H Stretch 2798 2751
Aldehydic C=O Stretch 1727 1670
O-H Stretch - ~3180 (broad)

This table is based on data for 3-Chloro-4-hydroxybenzaldehyde and illustrates the typical agreement between DFT calculations and experimental results.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach.

Studies on related molecules like 3-Fluoro-4-hydroxybenzaldehyde and 3-Chloro-4-hydroxybenzaldehyde have utilized both Restricted Hartree-Fock (RHF) and DFT (B3LYP) methods to calculate the electronic ground state energy and equilibrium structure. researchgate.net While DFT methods often provide a better balance of accuracy and computational cost, RHF calculations are valuable for comparison and for providing a baseline understanding of the electronic structure without accounting for electron correlation in the same way as DFT.

For 3-Fluoro-4-hydroxybenzaldehyde, calculations at the RHF/6-31G* level yielded a ground state energy of -517.1388109 hartrees, while the B3LYP/6-31G* level gave an energy of -520.0240034 hartrees. researchgate.net This difference highlights how the inclusion of electron correlation in DFT methods typically results in a lower, more accurate energy prediction. Similar comparative calculations for this compound would provide high-accuracy data on its electronic energy and stability.

Table 2: Comparison of Ground State Energies for 3-Fluoro-4-hydroxybenzaldehyde Using Different Quantum Chemical Methods researchgate.net

Method Basis Set Calculated Ground State Energy (Hartrees)
Restricted Hartree-Fock (RHF) 6-31G* -517.1388109
Density Functional Theory (B3LYP) 6-31G* -520.0240034

This data for an analogous compound demonstrates the energy values obtained from different levels of theory.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For an aromatic aldehyde like this compound, an MEP analysis would reveal the molecule's reactive sites. In studies of similar molecules like 4-hydroxybenzaldehyde, the MEP map shows that the most negative potential (electron-rich region, typically colored red) is located around the aldehydic oxygen atom due to the lone pairs of electrons. sciforum.netresearchgate.net The regions around the hydrogen atoms, particularly the hydroxyl proton, exhibit a positive potential (electron-poor, colored blue), indicating their susceptibility to nucleophilic attack. researchgate.net The aromatic ring itself would show a distribution of charge influenced by the electron-withdrawing effects of the chloro, fluoro, and aldehyde groups and the electron-donating effect of the hydroxyl group. This analysis is crucial for predicting how the molecule will interact with other reagents, such as in hydrogen bonding or electrophilic/nucleophilic reactions.

Reaction Mechanism Modeling and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the energy landscape that connects reactants, transition states, and products.

Transition State Characterization and Activation Energy Calculations

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Identifying the geometry of the TS and calculating its energy are key to understanding reaction kinetics.

Computational methods, particularly DFT, are used to locate and characterize transition state structures. researchgate.net This involves optimization algorithms that search for a saddle point on the potential energy surface—a structure that is an energy maximum in the direction of the reaction path but a minimum in all other directions. Vibrational frequency analysis is then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy (Ea) of the reaction is calculated as the energy difference between the transition state and the reactants. researchgate.net A lower activation energy implies a faster reaction rate. For this compound, this methodology could be applied to model various reactions, such as its synthesis via formylation or its participation in condensation reactions.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational modeling can predict this selectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. For example, in an electrophilic aromatic substitution reaction involving this compound, an incoming electrophile could attack several different positions on the benzene (B151609) ring. By calculating the activation energy for the attack at each position, one can predict the regiochemical outcome of the reaction. The directing effects of the existing substituents (Cl, F, OH, CHO) would be quantitatively assessed through these calculations, providing a powerful predictive tool for synthetic chemists.

Simulation of Spectroscopic Properties

Computational Prediction of Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

No published studies containing computational predictions of the infrared (IR) and Raman vibrational spectra for this compound were found. Therefore, a comparison between theoretical predictions, typically derived from Density Functional Theory (DFT) calculations, and experimental spectroscopic data cannot be performed. Such an analysis would be crucial for the accurate assignment of vibrational modes and for validating the computational methods used.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

There is no available research detailing the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. These calculations, often employing methods like Gauge-Including Atomic Orbital (GIAO), are essential for interpreting experimental NMR spectra and providing a deeper understanding of the molecule's electronic structure.

Intermolecular Interaction Analysis

Quantification of Hydrogen Bonding Energies and Geometries

While an intramolecular hydrogen bond between the hydroxyl and aldehyde groups is expected for this molecule, no computational studies have been published that quantify its energy or specific geometry (bond length and angle). Such an analysis would provide insight into the molecule's conformational stability.

Assessment of Halogen Bonding and Other Non-Covalent Interactions

The presence of chlorine and fluorine atoms suggests the possibility of halogen bonding and other non-covalent interactions influencing the molecule's crystal packing and aggregation behavior. However, the scientific literature lacks any theoretical assessments, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses, for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations for this compound have been reported. MD simulations would be invaluable for studying the dynamic behavior of the molecule in different environments, such as in solution, to understand its conformational flexibility and interactions with solvent molecules over time.

Q & A

Q. Table 1: Comparative Reaction Conditions for Halogenated Benzaldehydes

CompoundCatalystSolventYield (%)Purity (%)Reference
This compoundPd/CEtOH7897.0Adapted from
2-Chloro-6-fluoro-3-methylbenzaldehydeNoneToluene6595.0

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/ValuesInterpretation
1H^1H-NMRδ 10.2 (s, 1H, CHO)Aldehyde proton
19F^{19}F-NMRδ -112.5 (d, J = 8.5 Hz)Ortho-fluorine coupling
IR1695 cm1^{-1} (C=O)Confirms aldehyde functionality

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.